Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases, specifically targeting AKT1, AKT2, and AKT3. [] It exhibits strong antitumor activity, particularly in a human xenograft mouse model of endometrial adenocarcinoma. [] ARQ 092 exerts its inhibitory effect by binding to an allosteric site on AKT, preventing its activation and subsequent phosphorylation of downstream targets like PRAS40. []
Compound Description: BYK191023 is a highly selective inhibitor of inducible nitric oxide synthase (iNOS), exhibiting competitive inhibition with L-arginine at the enzyme's catalytic site. [, ] It displays significant in vivo potency in rat models of lipopolysaccharide-induced systemic inflammation, effectively suppressing plasma nitrate/nitrite (NOx) levels and preventing hypotension. [] Additionally, BYK191023 demonstrates irreversible inactivation of iNOS in the presence of NADPH. [] This irreversible inhibition is associated with heme loss from iNOS and a diminished ability to form the ferrous heme-CO complex. []
Relevance: BYK191023 exhibits a close structural resemblance to [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, both sharing the core imidazo[4,5-b]pyridine structure. [] The key distinction lies in the substitution at the 2-position: BYK191023 has a 2-(4-methoxy-pyridin-2-yl)ethyl group, while the target compound has a 2-(3-propylamine)ethyl group. [] This subtle difference highlights how modifications to the substituents on the imidazo[4,5-b]pyridine core can drastically alter the pharmacological profile.
Compound Description: This series of compounds was developed as potential antihistamines, exploring the bioisosteric replacement of a 2-pyridyl ring in astemizole with a phenyl nucleus. [] These derivatives were evaluated for their in vivo antihistaminic activity in rats and guinea pigs using the compound 48/80-induced lethality and histamine-induced lethality tests, respectively. []
Relevance: This series provides a broader context for understanding the structure-activity relationships within the imidazo[4,5-b]pyridine class. While [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine features a propyl group at the 3-position and an ethylamine substituent at the 2-position, this series explores the impact of a 4-piperidinyl group at the 2-position and various substituents at the 3-position. [] This comparison emphasizes the importance of substituent modifications in influencing the pharmacological activity of imidazo[4,5-b]pyridine derivatives.
Compound Description: This series comprises orally bioavailable, selective, and potent ATP-independent Akt inhibitors. [] These compounds were discovered through a combined biochemical and biophysical screening approach, aiming to identify inhibitors with a distinct mechanism of action compared to ATP-competitive inhibitors. [] Crystallographic studies of a representative compound bound to Akt1 confirmed that these inhibitors bind to the ATP binding cleft, effectively blocking ATP binding. [] In vitro studies demonstrated potent inhibition of intracellular Akt activation and its downstream target, PRAS40. [] Furthermore, in vivo pharmacodynamic and pharmacokinetic assessments in mice revealed the ability of these compounds to effectively inhibit Akt activation and the downstream effector p70S6 following oral administration. []
Relevance: This series shares a considerable structural similarity with ARQ 092 and highlights the significance of the 3-(3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core for Akt inhibition. [, ] While [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine features a propyl group at the 3-position and an ethylamine substituent at the 2-position, this series maintains the phenyl group at the 3-position and explores different substitutions on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core. [] This comparison underscores the potential of the imidazo[4,5-b]pyridine scaffold as a starting point for developing potent and selective kinase inhibitors.
Overview
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features an imidazole ring fused with a pyridine structure, which is characteristic of many biologically active compounds. The molecular formula for this compound is C11H16N4, and it has a molecular weight of 204.27 g/mol. Its IUPAC name is 2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine, and it is identified by the CAS number 1243034-00-5.
Synthesis Analysis
Methods
The synthesis of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine can be achieved through various methods:
Condensation Reactions: The most common approach involves condensation-dehydration reactions of pyridine derivatives with carboxylic acids or aldehydes. This method typically requires the use of acidic conditions to facilitate the reaction.
Oxidative Conditions: Another method includes condensation with aldehydes under oxidative conditions, which helps in forming the imidazo[4,5-b]pyridine core structure.
Green Chemistry Approaches: Recent studies have proposed environmentally friendly methods using water and isopropanol as solvents to synthesize imidazo[4,5-b]pyridine scaffolds efficiently.
Technical Details
The synthetic routes often involve multiple steps, including the formation of intermediates that are subsequently transformed into the final product through cyclization and functional group modifications.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions typical of amines and heterocycles:
Nucleophilic Substitution: As an amine, it can undergo nucleophilic substitution reactions with electrophiles.
Formation of Salts: It can react with acids to form salts, which may enhance its solubility and stability.
Cross-Coupling Reactions: The imidazo[4,5-b]pyridine framework allows for potential cross-coupling reactions with other organic molecules to create more complex structures.
Technical Details
These reactions can often be facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.
Mechanism of Action
Process
The primary targets for [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine are IKK-epsilon and TBK1 kinases. The mechanism involves:
Phosphorylation: The compound interacts with these kinases through phosphorylation processes that modulate their activity.
Activation of NF-kappaB Pathway: By influencing IKK-epsilon and TBK1, this compound plays a significant role in activating the NF-kappaB signaling pathway, which is crucial for cellular responses to stress and inflammation.
Data
Research indicates that this compound can act as a positive allosteric modulator for GABA-A receptors and selectively inhibit inducible nitric oxide synthase (iNOS), further highlighting its potential therapeutic applications in inflammatory conditions.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Appearance: Typically presented as a solid or crystalline form.
Solubility: Highly soluble in polar solvents like water due to its amine functional group.
Chemical Properties
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Relevant Data
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize this compound's purity and structural integrity.
Applications
The scientific uses of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine include:
Pharmaceutical Development: Due to its interaction with key biochemical pathways, it shows promise as a candidate for developing anti-inflammatory drugs.
Biochemical Research: Used in studies exploring cellular signaling pathways and mechanisms of action related to immune responses.
Potential Therapeutics: Its ability to modulate enzyme activity suggests potential applications in treating diseases associated with dysregulated nitric oxide production and inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.